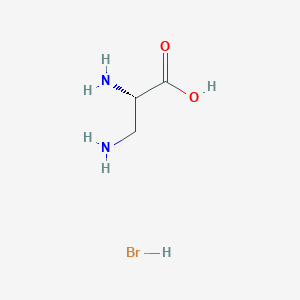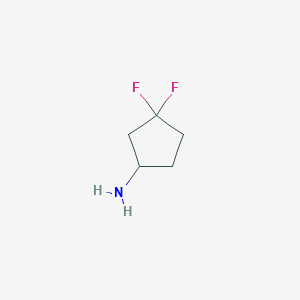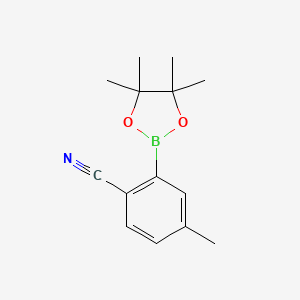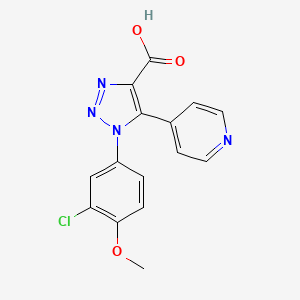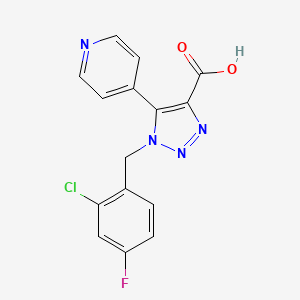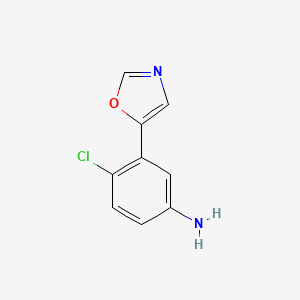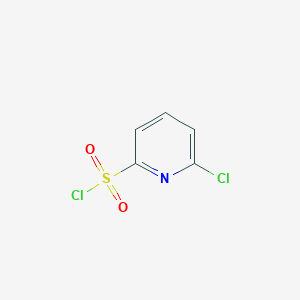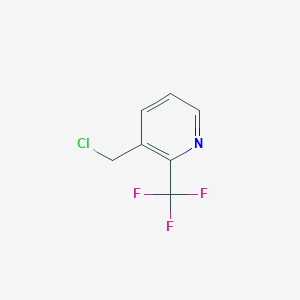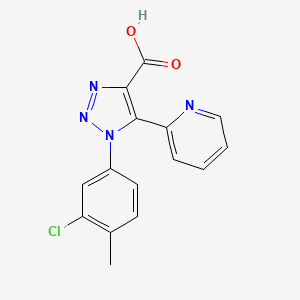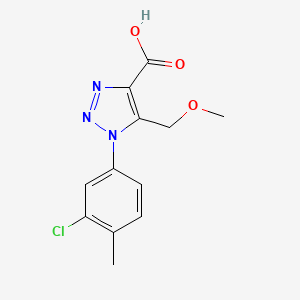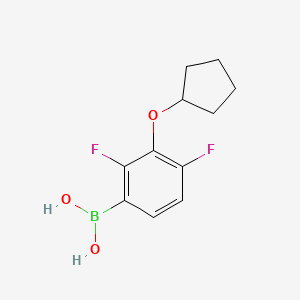
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid
Overview
Description
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid, also known as CP-DFPBA, is an organoboronic acid that has recently become a popular reagent in various scientific research applications. CP-DFPBA is a versatile reagent that can be used in a variety of organic syntheses, including the synthesis of organoboronic esters, diols, and amines. It has also been used in the synthesis of a variety of pharmaceuticals and bioactive compounds. In addition, CP-DFPBA has been used as a catalyst in a variety of reactions, including asymmetric hydrogenations and hydroborations. The versatility of CP-DFPBA makes it a valuable reagent for a wide range of scientific research applications.
Scientific Research Applications
Asymmetric Organocatalysis
Boronic acids have been used in asymmetric organocatalysis, demonstrating their utility in synthesizing enantiomerically enriched cycloaddition products. This application is significant for creating compounds with specific chirality, a crucial factor in pharmaceutical research and material science (Harmata et al., 2003).
Photovoltaic Performance
Boronic acid derivatives play a role in the development of organic solar cells. Their incorporation into acceptor-donor-acceptor (A-D-A) small molecules has been investigated to understand their impact on optical, electrochemical, and photovoltaic properties, contributing to the advancement of solar energy technologies (Ni et al., 2015).
Spectroscopic Characterization
The study of boronic acid compounds using various spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, provides insights into their structural and electronic properties. This information is essential for designing boronic acid derivatives with desired properties for applications in catalysis, sensor development, and material science (Karabacak et al., 2014).
Catalysis in Organic Synthesis
Arylboron compounds have been identified as acid catalysts in organic synthetic transformations. Their ability to act as both Lewis and Bronsted acids makes them versatile catalysts for a variety of chemical reactions, highlighting their importance in the development of new synthetic methodologies (Ishihara & Yamamoto, 1999).
properties
IUPAC Name |
(3-cyclopentyloxy-2,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-9-6-5-8(12(15)16)10(14)11(9)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMZLGWOQDLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)OC2CCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-2,4-difluorophenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)

